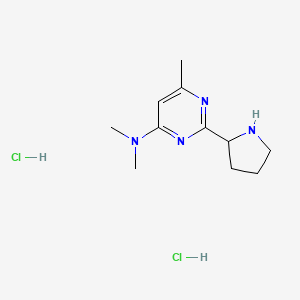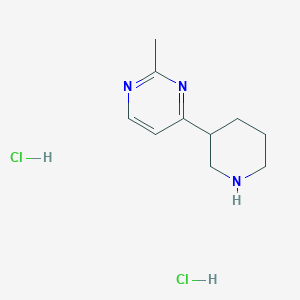
2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride
Overview
Description
“2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride” is a chemical compound with the CAS Number: 1361115-11-8 . It has a molecular weight of 250.17 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride” is 1S/C10H15N3.2ClH/c1-8-12-6-4-10 (13-8)9-3-2-5-11-7-9;;/h4,6,9,11H,2-3,5,7H2,1H3;2*1H . This indicates the presence of 10 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 2 chlorine atoms in the molecule.Physical And Chemical Properties Analysis
“2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 250.17 .Scientific Research Applications
Pyrimidine Derivatives and Their Biological Activities
Pyrimidine derivatives, including 2-Methyl-4-(piperidin-3-yl)pyrimidine, are recognized for their broad spectrum of biological activities. These activities range from anti-inflammatory and anticancer to antibacterial and antifungal effects. The synthesis of substituted tetrahydropyrimidine derivatives, for instance, has shown promising in vitro anti-inflammatory activity, indicating the potential of these compounds in designing new anti-inflammatory agents (Gondkar, Deshmukh, & Chaudhari, 2013). Moreover, the structural feature of pyrimidine as a core unit in various compounds underlines its significance in medicinal chemistry due to its bioavailability and synthetic applicability (Parmar, Vala, & Patel, 2023).
Optical Sensors and Medicinal Chemistry
Pyrimidine derivatives have been utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. This application extends to various optical sensors, highlighting the versatility of pyrimidine derivatives in both biological and medicinal applications (Jindal & Kaur, 2021).
Anticancer Properties
The anticancer potential of pyrimidine derivatives has been extensively documented. Pyrimidine-based scaffolds have been shown to exert cell-killing effects through various mechanisms, indicating their potential to interact with diverse biological targets. This underscores the role of pyrimidine derivatives in the development of novel anticancer therapies (Kaur et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-methyl-4-piperidin-3-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-8-12-6-4-10(13-8)9-3-2-5-11-7-9;;/h4,6,9,11H,2-3,5,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEXZVFBMYMSGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



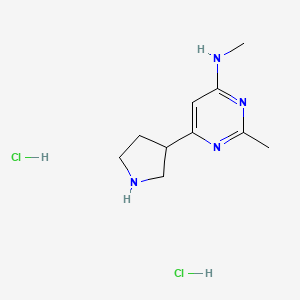
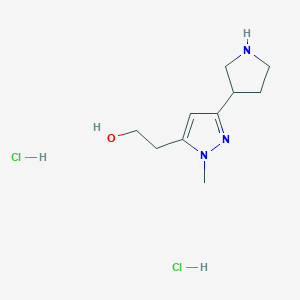

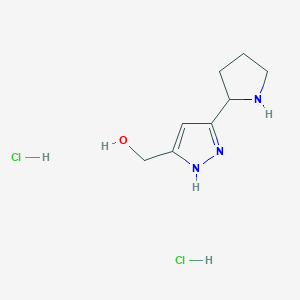
![3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine](/img/structure/B1402649.png)
![3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B1402650.png)
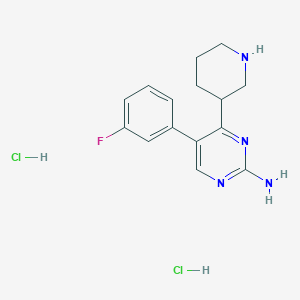
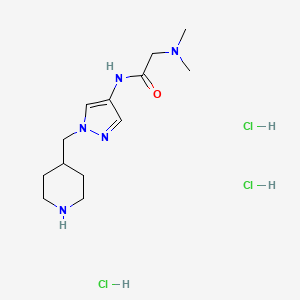
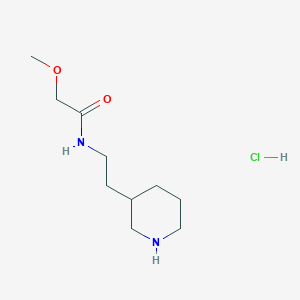
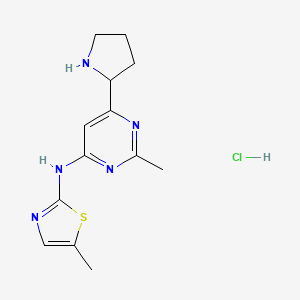

![3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402662.png)
![3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid](/img/structure/B1402663.png)
